N~1~-{1-METHYL-2-[(2-PHENYLACETYL)AMINO]ETHYL}-2-PHENYLACETAMIDE
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Overview
Description
N~1~-{1-METHYL-2-[(2-PHENYLACETYL)AMINO]ETHYL}-2-PHENYLACETAMIDE is a synthetic organic compound with the molecular formula C19H22N2O2 and a molecular weight of 310.39 g/mol . This compound is characterized by its complex structure, which includes phenyl and acetamide groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{1-METHYL-2-[(2-PHENYLACETYL)AMINO]ETHYL}-2-PHENYLACETAMIDE typically involves the reaction of 1-methyl-2-[(phenylacetyl)amino]ethylamine with phenylacetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of N1-{1-METHYL-2-[(2-PHENYLACETYL)AMINO]ETHYL}-2-PHENYLACETAMIDE follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N~1~-{1-METHYL-2-[(2-PHENYLACETYL)AMINO]ETHYL}-2-PHENYLACETAMIDE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: N1-{1-METHYL-2-[(2-PHENYLACETYL)AMINO]ETHYL}-2-PHENYLACETAMIDE can undergo nucleophilic substitution reactions, where the phenyl or acetamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or phenyl derivatives.
Scientific Research Applications
N~1~-{1-METHYL-2-[(2-PHENYLACETYL)AMINO]ETHYL}-2-PHENYLACETAMIDE is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N1-{1-METHYL-2-[(2-PHENYLACETYL)AMINO]ETHYL}-2-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N~1~-{1-METHYL-2-[(2-PHENYLACETYL)AMINO]ETHYL}-2-PHENYLACETAMIDE
- This compound hydrochloride
- This compound acetate
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and binding affinities, making it valuable for specific research applications .
Properties
Molecular Formula |
C19H22N2O2 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-phenyl-N-[2-[(2-phenylacetyl)amino]propyl]acetamide |
InChI |
InChI=1S/C19H22N2O2/c1-15(21-19(23)13-17-10-6-3-7-11-17)14-20-18(22)12-16-8-4-2-5-9-16/h2-11,15H,12-14H2,1H3,(H,20,22)(H,21,23) |
InChI Key |
HWTHHKBBMAGVOS-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)CC1=CC=CC=C1)NC(=O)CC2=CC=CC=C2 |
Canonical SMILES |
CC(CNC(=O)CC1=CC=CC=C1)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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